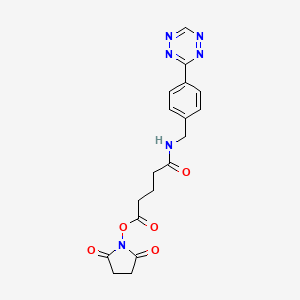

Tetrazine-Ph-NHCO-C3-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazine-Ph-NHCO-C3-NHS ester is a compound widely used in the field of chemical biology and medicinal chemistry. It is a type of PROTAC (Proteolysis Targeting Chimera) linker, which plays a crucial role in the synthesis of PROTAC molecules. These molecules are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. The compound contains a tetrazine group, which can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-C3-NHS ester involves several steps. The key step is the formation of the tetrazine ring, which is typically achieved through the reaction of hydrazine derivatives with nitriles. The resulting tetrazine is then coupled with a phenyl group and further reacted with an isocyanate to form the NHCO linkage. Finally, the NHS ester is introduced through a reaction with N-hydroxysuccinimide and a suitable activating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrazine-Ph-NHCO-C3-NHS ester primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions:

Reagents: Trans-cyclooctene derivatives, N-hydroxysuccinimide, isocyanates, hydrazine derivatives, nitriles.

Conditions: Mild temperatures, typically room temperature to 50°C, in the presence of suitable solvents such as dimethyl sulfoxide or acetonitrile

Major Products: The major product of the inverse electron demand Diels-Alder reaction involving this compound is a stable covalent adduct formed between the tetrazine and trans-cyclooctene groups .

Wissenschaftliche Forschungsanwendungen

Tetrazine-Ph-NHCO-C3-NHS ester has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in targeted cancer therapy by selectively degrading oncogenic proteins.

Industry: Utilized in the development of advanced materials and nanotechnology applications

Wirkmechanismus

The mechanism of action of Tetrazine-Ph-NHCO-C3-NHS ester involves its role as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .

Vergleich Mit ähnlichen Verbindungen

Tetrazine-Ph-NHCO-C3-NHS ester is unique due to its tetrazine group, which enables highly selective and efficient click chemistry reactions. Similar compounds include:

- Tetrazine-PEG5-NHS ester

- Tetrazine-Ph-PEG4-Ph-aldehyde

- Tetrazine-Ph-NHCO-PEG4-alkyne

- Tetrazine-PEG4-SS-NHS

- Tetrazine-PEG4-SS-Py

These compounds share similar functionalities but differ in their linker structures and specific applications .

Biologische Aktivität

Tetrazine-Ph-NHCO-C3-NHS ester is a specialized compound utilized predominantly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel class of therapeutic agents designed to selectively degrade target proteins. This article examines its biological activity, focusing on its chemical properties, applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C18H18N6O5

- Molecular Weight: 398.37 g/mol

- CAS Number: 1244040-64-9

The compound features a tetrazine moiety, which is crucial for its bioorthogonal reactivity, allowing it to participate in rapid cycloaddition reactions with dienophiles such as trans-cyclooctene (TCO).

This compound functions as a linker in PROTACs, which are bifunctional molecules comprising:

- A ligand that binds to the target protein.

- A ligand that recruits an E3 ubiquitin ligase.

This dual-binding mechanism facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway, thereby modulating cellular processes effectively.

Biological Applications

The biological activity of this compound encompasses various therapeutic areas:

- Cancer Therapy: By degrading oncoproteins, PROTACs can selectively target cancer cells, offering a promising strategy for cancer treatment.

- Infectious Diseases: The compound has potential applications in targeting viral proteins and bacterial enzymes, contributing to the development of novel anti-infective agents.

- Neurodegenerative Disorders: Targeting misfolded proteins associated with diseases like Alzheimer's could be another application avenue.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of tetrazine-based PROTACs in various models:

- Efficacy in Cancer Models:

-

Bioorthogonal Chemistry:

- Research has shown that tetrazines exhibit exceptionally fast cycloaddition kinetics with TCO, making them ideal candidates for bioorthogonal reactions in live-cell imaging and drug delivery systems . The kinetics can reach up to 30,000 M−1s−1, facilitating rapid labeling and tracking of biomolecules.

- Therapeutic Development:

Data Tables

The following table summarizes key characteristics and findings related to this compound:

| Property/Study | Description/Outcome |

|---|---|

| Molecular Formula | C18H18N6O5 |

| Molecular Weight | 398.37 g/mol |

| CAS Number | 1244040-64-9 |

| Reaction Kinetics | Up to 30,000 M−1s−1 with TCO |

| Cancer Model Efficacy | Effective degradation of BCR-ABL; reduced proliferation |

| Potential Applications | Cancer therapy, infectious diseases, neurodegenerative disorders |

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5/c25-14(2-1-3-17(28)29-24-15(26)8-9-16(24)27)19-10-12-4-6-13(7-5-12)18-22-20-11-21-23-18/h4-7,11H,1-3,8-10H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUJWMNSUXICN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244040-64-9 |

Source

|

| Record name | 1244040-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.